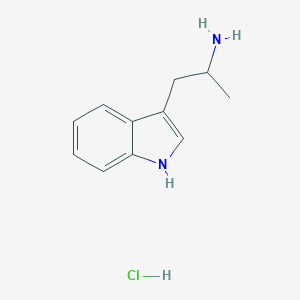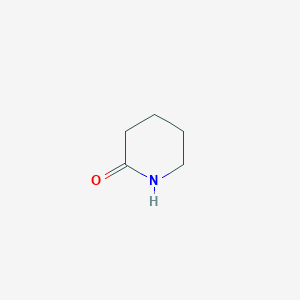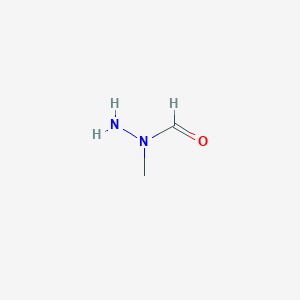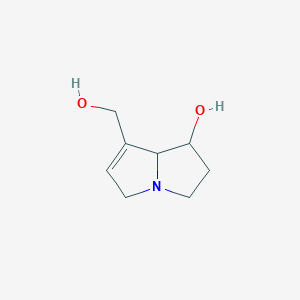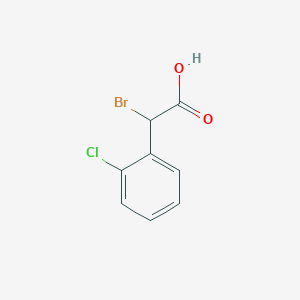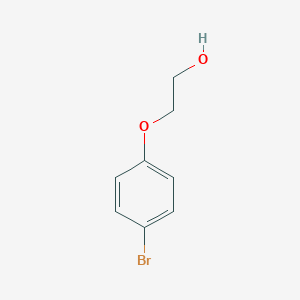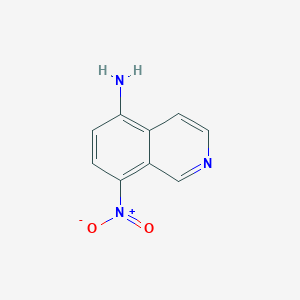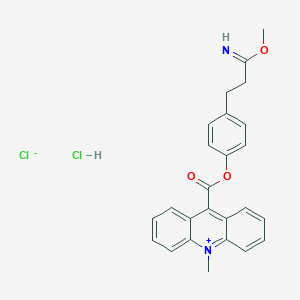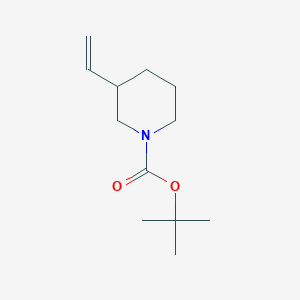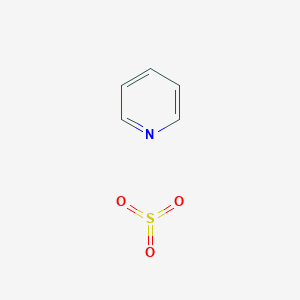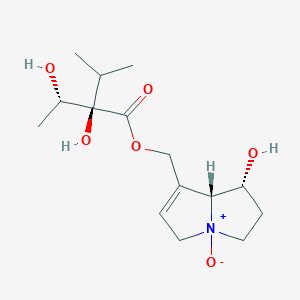
Indicine N-oxide
説明
Indicine N-oxide is a pyrrolizidine alkaloid and its N-oxide derivative, which has been studied for its potential as an antitumor agent in humans. It is notable for being the first compound of its class to be evaluated for cancer treatment in clinical settings . Despite its potential therapeutic benefits, indicine N-oxide is associated with significant toxicity, particularly hepatotoxicity and myelosuppression .
Synthesis Analysis
The synthesis of indicine N-oxide involves the regiospecific coupling of synthesized trachelanthic and viridifloric acids with retronecine, followed by hydrolysis and oxidation to yield the N-oxides of indicine and other pyrrolizidine alkaloids . The first enantioselective syntheses of indicine N-oxide and its enantiomers have been achieved using carbohydrate as a chiral educt, with some synthetic analogues showing superior activity against cancer cells in vitro .
Molecular Structure Analysis
Indicine N-oxide's molecular structure allows it to bind to tubulin at a distinct site, which is not shared by other known tubulin-binding agents such as colchicine or taxol . This unique binding site is likely responsible for its ability to inhibit the assembly of microtubules, which is a key mechanism behind its cytotoxic activity .
Chemical Reactions Analysis
Indicine N-oxide undergoes metabolic conversion to indicine in both rabbits and humans. This conversion is facilitated by the hepatic microsomal fraction and the gut flora, which catalyze the anaerobic reduction of indicine N-oxide to indicine . The metabolic pathway suggests that the gut flora plays a significant role in this process, and the presence of certain antibiotics can affect the plasma levels and urinary excretion of indicine .
Physical and Chemical Properties Analysis
The pharmacokinetics of indicine N-oxide in humans is characterized by a biphasic decline in plasma concentrations, which can be best described by a two-compartment open model . The compound exhibits dose-limiting toxicity, which includes reversible leukopenia and thrombocytopenia, as well as mild nausea, vomiting, and transient alterations in liver enzymes . The physical properties of indicine N-oxide, such as its solubility and stability, are crucial for its administration and efficacy as an antitumor agent.
Case Studies and Clinical Relevance
Several case studies have reported the use of indicine N-oxide in patients with advanced cancer and refractory acute leukemia. While some patients achieved complete or partial remission, the treatment was often accompanied by severe side effects, including bone marrow suppression and hepatic toxicity . In one pediatric case, a patient developed acute hepatic failure after receiving indicine N-oxide, leading to death from massive hepatic necrosis . These case studies highlight the need for caution when using indicine N-oxide, especially in patients with prior treatments known to produce cumulative bone marrow toxicity .
科学的研究の応用
Antitumor Properties
Indicine N-oxide has been investigated for its potential as an antitumor agent. A study conducted in 1979 explored its use in patients with advanced cancer, revealing its biphasic plasma concentration decline and noting its elimination predominantly through urine (Kovach et al., 1979). Additionally, research has indicated its activity in refractory acute leukemia, with some patients achieving complete or partial remission, although toxicities like bone marrow suppression were observed (Letendre et al., 1981).
Metabolic Conversion
The metabolic conversion of indicine N-oxide to indicine in humans and rabbits has been documented. This conversion occurs both in the plasma and urine, with gut flora playing a significant role in this process (Powis et al., 1979).
Molecular Mechanism and Cytotoxic Activity
Research in 2014 revealed that indicine N-oxide binds to tubulin at a distinct site, inhibiting the assembly of microtubules. This action is a mechanism for its cytotoxic activity, affecting cancer cell proliferation and cell cycle progression (Appadurai & Rathinasamy, 2014).
Synthesis and Analytical Studies
Studies have also focused on the synthesis of indicine N-oxide. For instance, a synthesis method aiming at producing the compound for anticancer drug use was developed in 1989 (Ogawa et al., 1989). Additionally, quantitative analysis methods for indicine N-oxide in biological samples have been developed, aiding in understanding its pharmacokinetics and distribution (Evans et al., 1980).
特性
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-PZIGJSDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315334 | |
| Record name | (+)-Indicine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indicine N-oxide | |
CAS RN |
41708-76-3 | |
| Record name | (+)-Indicine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indicine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+)-Indicine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
